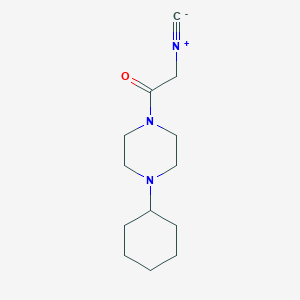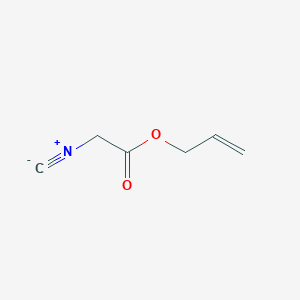
1,2,4-Trifluoro-5-isocyanobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trifluoro-5-isocyanobenzene is an organic compound with the molecular formula C7H2F3N It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an isocyanate group
Méthodes De Préparation
The synthesis of 1,2,4-Trifluoro-5-isocyanobenzene typically involves the following steps:
Salifying Reaction: 3,4-Difluoroaniline reacts with fluoboric acid to form a fluoboric acid diazonium salt.
Diazotization Reaction: The diazonium salt is then subjected to a diazotization reaction with sodium nitrite.
High-Temperature Cracking: The resulting fluoboric acid diazonium salt undergoes a high-temperature cracking reaction at temperatures ranging from 80°C to 300°C to yield this compound
This method is advantageous due to its cost-effectiveness, relatively simple process flow, mild reaction conditions, and high product purity, making it suitable for large-scale industrial production.
Analyse Des Réactions Chimiques
1,2,4-Trifluoro-5-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Coupling Reactions: It is also involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,4-Trifluoro-5-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology and Medicine: Fluorinated compounds, including this compound, are of interest in medicinal chemistry due to their potential biological activity and stability.
Mécanisme D'action
The mechanism of action of 1,2,4-Trifluoro-5-isocyanobenzene involves its interaction with molecular targets through its isocyanate group. This group can react with nucleophiles, such as amines and alcohols, forming stable urea or carbamate linkages. These reactions are crucial in its applications in organic synthesis and material science .
Comparaison Avec Des Composés Similaires
1,2,4-Trifluoro-5-isocyanobenzene can be compared with other fluorinated benzene derivatives, such as:
1,2,4-Trifluorobenzene: Lacks the isocyanate group, making it less reactive in certain synthetic applications.
1,3,5-Trifluorobenzene: Has a different substitution pattern, affecting its chemical reactivity and applications.
2,4,6-Trifluorophenyl isocyanate: Similar in having both fluorine and isocyanate groups but differs in the position of these groups on the benzene ring.
The unique combination of fluorine and isocyanate groups in this compound makes it particularly valuable in specific synthetic and industrial applications.
Propriétés
IUPAC Name |
1,2,4-trifluoro-5-isocyanobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQRATDQPXVJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2E)-2,4-dimethylhepta-2,6-dienyl] 2-isocyanoacetate](/img/structure/B7890213.png)





